molecular formula C11H14BBrFNO2 B8263577 2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B8263577
M. Wt: 301.95 g/mol
InChI Key: HWWYZHZMIIPCJC-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with bromine, fluorine, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Bromination: The starting material, 5-fluoro-2-pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.

    Borylation: The brominated intermediate is then subjected to a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used.

Major Products Formed

Scientific Research Applications

Synthesis and Reactivity

The compound is notable for its reactivity in various organic reactions due to the presence of both bromine and fluorine substituents on the pyridine ring. These halogen atoms facilitate several types of reactions:

Metal-Catalyzed Cross-Coupling Reactions

The compound can participate in metal-catalyzed cross-coupling reactions such as:

  • Suzuki Coupling : Utilized for forming carbon-carbon bonds between aryl or vinyl boronic acids and halides.
  • Stille Coupling : Involves the coupling of organotin reagents with aryl halides.

These reactions are essential in synthesizing complex organic molecules and pharmaceuticals.

Nucleophilic Substitution

The bromine atom serves as a leaving group in nucleophilic substitution reactions. This property allows for the introduction of various nucleophiles such as amines or thiols, enabling the formation of diverse derivatives.

Pharmaceutical Development

The compound's structure makes it a valuable intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against various diseases.

Case Study: Antiviral Compounds

Research has indicated that derivatives of this compound exhibit activity against viral targets. For instance, compounds synthesized through metal-catalyzed reactions have shown promise as inhibitors for enzymes related to viral replication.

Table 1: Comparison of Reaction Types Involving 2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Reaction TypeDescriptionKey Advantages
Suzuki CouplingForms C-C bonds with boronic acidsHigh yields and selectivity
Stille CouplingCouples organotin reagents with aryl halidesVersatile and applicable to various substrates
Nucleophilic SubstitutionSubstitutes bromine with nucleophilesAllows for functional group diversification

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which enhances its reactivity and allows for selective functionalization. The tetramethyl-1,3,2-dioxaborolan-2-yl group provides stability and facilitates its use in cross-coupling reactions .

Biological Activity

2-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H14BBrFNO
  • Molecular Weight : 336.39 g/mol
  • CAS Number : 2223033-31-4

The compound features a pyridine ring substituted with bromine and fluorine atoms and a dioxaborolane moiety, which is crucial for its biological interactions.

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cellular signaling pathways. Notably, studies have shown that such compounds can inhibit GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a significant role in various cellular processes including metabolism and cell proliferation .

Inhibitory Effects

  • GSK-3β Inhibition :
    • The compound has demonstrated significant inhibitory activity against GSK-3β with an IC50 value in the nanomolar range. This inhibition is critical for potential therapeutic applications in conditions like Alzheimer's disease and cancer .
  • Anti-inflammatory Activity :
    • In vitro studies have shown that the compound reduces pro-inflammatory cytokines such as IL-6 and NO levels in microglial cells. This suggests potential applications in neuroinflammatory conditions .

Efficacy in Assays

The following table summarizes key findings from various assays evaluating the biological activity of this compound:

Assay Type Target IC50 Value Notes
GSK-3β InhibitionGSK-3β8 nMPotent inhibitor with therapeutic potential
Anti-inflammatory ActivityIL-6 ProductionN/ASignificant reduction observed
CytotoxicityHT-22/BV2 Cells>1000 nMLow cytotoxicity at therapeutic concentrations

Case Studies

  • Neurodegenerative Disease Models :
    • In models mimicking neurodegenerative diseases, compounds similar to 2-Bromo-5-fluoro derivatives showed promise in reducing tau phosphorylation through GSK-3β inhibition. This could lead to novel treatments for Alzheimer's disease .
  • Cancer Cell Lines :
    • Studies on breast cancer cell lines indicated that the compound exhibited selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Properties

IUPAC Name

2-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWYZHZMIIPCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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